2-Chloro-N-cyclopentyl-5-fluoroaniline
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Overview
Description
2-Chloro-N-cyclopentyl-5-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position, and a cyclopentyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentyl-5-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-5-fluoroaniline, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclopentylation: The final step involves the introduction of the cyclopentyl group. This can be achieved through a nucleophilic substitution reaction where the amino group is reacted with cyclopentyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopentyl-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted anilines with different functional groups.
Scientific Research Applications
2-Chloro-N-cyclopentyl-5-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopentyl-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoroaniline: Similar structure but lacks the cyclopentyl group.
2-Chloro-5-fluoroaniline: Similar structure but lacks the cyclopentyl group.
3-Chloro-5-fluoroaniline: Similar structure but with different positions of chloro and fluoro groups.
Uniqueness
2-Chloro-N-cyclopentyl-5-fluoroaniline is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs. This structural modification can enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoroaniline |
InChI |
InChI=1S/C11H13ClFN/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |
InChI Key |
FPBWUWKWNLMRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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